molecular formula C18H17N5O3 B252325 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

カタログ番号: B252325
分子量: 351.4 g/mol
InChIキー: GLAVWFRKPCGTPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide, also known as QNZ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

作用機序

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide exerts its effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines, as well as the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of immune cells, including T cells and macrophages.

実験室実験の利点と制限

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also highly specific for NF-κB and does not affect other signaling pathways. However, this compound has some limitations, including its solubility in water and its potential toxicity at high concentrations.

将来の方向性

There are several future directions for research on 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of this compound in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, the potential use of this compound as a diagnostic tool for NF-κB-related diseases is an area of interest.

合成法

The synthesis of 4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide involves the reaction between 4-carbonylpyridine and 3-aminopropyl-1H-quinazoline-2,4-dione. The reaction is catalyzed by a base and carried out in a solvent such as ethanol or dimethylformamide. The resulting product is purified by recrystallization or chromatography.

科学的研究の応用

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound has been investigated as a potential treatment for cancer, rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.

特性

分子式

C18H17N5O3

分子量

351.4 g/mol

IUPAC名

4-oxo-N-[3-(pyridine-4-carbonylamino)propyl]-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C18H17N5O3/c24-16(12-6-10-19-11-7-12)20-8-3-9-21-18(26)15-22-14-5-2-1-4-13(14)17(25)23-15/h1-2,4-7,10-11H,3,8-9H2,(H,20,24)(H,21,26)(H,22,23,25)

InChIキー

GLAVWFRKPCGTPF-UHFFFAOYSA-N

異性体SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

正規SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCNC(=O)C3=CC=NC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。